L-Histidyl-L-tryptophyl-L-serinamide
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Overview
Description
L-Histidyl-L-tryptophyl-L-serinamide is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is composed of three amino acids: histidine, tryptophan, and serine, linked together in a specific sequence. Its structure allows it to interact with biological systems in ways that can be harnessed for therapeutic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-tryptophyl-L-serinamide typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (serine) to a solid resin. Subsequent amino acids (tryptophan and histidine) are added sequentially through a series of coupling and deprotection steps. Common reagents used in these reactions include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) is crucial for the purification of the final product to ensure its purity and quality.
Chemical Reactions Analysis
Types of Reactions
L-Histidyl-L-tryptophyl-L-serinamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized tryptophan derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues in the peptide can be substituted with other functional groups to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as alkylating agents for introducing alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of N-formylkynurenine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Histidyl-L-tryptophyl-L-serinamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of L-Histidyl-L-tryptophyl-L-serinamide involves its interaction with specific molecular targets and pathways. The histidine residue can participate in hydrogen bonding and metal ion coordination, while the tryptophan residue can engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Histrelin: A synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) with added potency.
Triptorelin: Another GnRH analog used in the treatment of hormone-sensitive cancers.
Uniqueness
L-Histidyl-L-tryptophyl-L-serinamide is unique due to its specific amino acid sequence and the presence of serinamide, which can confer distinct biological properties. Unlike histrelin and triptorelin, which are primarily used in hormone therapy, this compound has broader applications in research and potential therapeutic uses beyond hormone regulation.
Properties
CAS No. |
60089-60-3 |
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Molecular Formula |
C20H25N7O4 |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C20H25N7O4/c21-14(6-12-8-23-10-25-12)19(30)26-16(20(31)27-17(9-28)18(22)29)5-11-7-24-15-4-2-1-3-13(11)15/h1-4,7-8,10,14,16-17,24,28H,5-6,9,21H2,(H2,22,29)(H,23,25)(H,26,30)(H,27,31)/t14-,16-,17-/m0/s1 |
InChI Key |
PGHIGYYKJJLTII-XIRDDKMYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC3=CN=CN3)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CO)C(=O)N)NC(=O)C(CC3=CN=CN3)N |
Origin of Product |
United States |
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